molecular formula C10H13F2NO B2548454 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol CAS No. 1485353-05-6

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol

Cat. No. B2548454
CAS RN: 1485353-05-6
M. Wt: 201.217
InChI Key: VKMQASQSRACRFG-UHFFFAOYSA-N
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Description

“2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol” is a chemical substance with a molecular formula of C8H9F2NO . Its nature is colorless or light yellow solid, with weak alkaline . It has a relatively high solubility in solvents and can be dissolved in water and most organic solvents .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol” is 1S/C8H9F2NO.ClH/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-3,8,12H,4,11H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol” is 173.16 . It has a density of 1.305±0.06 g/cm3 (Predicted) and a boiling point of 281.2±35.0 °C (Predicted) . The pKa is 11.49±0.35 (Predicted) .

Scientific Research Applications

Safety and Hazards

When using or handling this compound, the relevant operating specifications of the chemical laboratory should be observed, such as wearing suitable personal protective equipment, ensuring good ventilation during operation, and avoiding contact with skin and eyes . In addition, it should be stored and handled properly to prevent it from reacting with other chemicals and causing dangerous accidents .

properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5,9,14H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMQASQSRACRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=C(C=C(C=C1)F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol

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